N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methylbenzamide
説明
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and metabolism, and A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity.
作用機序
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methylbenzamide activates AMPK by binding to the γ-subunit of the enzyme, which leads to allosteric activation of the enzyme. This activation leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, all of which contribute to improved metabolic function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, reduce lipid accumulation in adipocytes, and improve mitochondrial function. It has also been shown to reduce inflammation and oxidative stress, which are key contributors to the development of metabolic disorders.
実験室実験の利点と制限
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methylbenzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, which makes it a valuable tool for studying the AMPK signaling pathway. However, there are also limitations to its use. It has been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, its potency and efficacy can vary depending on the cell type and experimental conditions used.
将来の方向性
There are several potential future directions for research on N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methylbenzamide. One area of interest is the development of more potent and selective AMPK activators that have fewer off-target effects. Another area of interest is the investigation of the long-term effects of this compound on metabolic function and overall health. Additionally, there is potential for the development of this compound as a therapeutic agent for the treatment of metabolic disorders such as type 2 diabetes and obesity.
科学的研究の応用
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methylbenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which makes it a promising candidate for the treatment of type 2 diabetes. It has also been shown to increase fatty acid oxidation and reduce lipid accumulation in adipocytes, which suggests it may have potential applications in the treatment of obesity.
特性
IUPAC Name |
N-(1-ethyl-5-methylpyrazol-4-yl)-3-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-17-11(3)13(9-15-17)16-14(18)12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTMGAOXHDSBHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=CC=CC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。